molecular formula C7H11N3 B154458 异撒克索宁 CAS No. 4214-72-6

异撒克索宁

货号 B154458
CAS 编号: 4214-72-6
分子量: 137.18 g/mol
InChI 键: FTCYIGBVOHNHCD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Therapeutic Trial of Isaxonine in Duchenne Muscular Dystrophy

A study investigated the effects of isaxonine on boys with Duchenne muscular dystrophy over a two-year period. Despite the rigorous trial, isaxonine did not significantly alter the progression of the disease. The research highlighted the importance of muscle force measurements over functional assessments in clinical trials .

Metabolites and Immunoallergic Hepatitis

Isaxonine metabolism in rats was studied to understand its role in immunoallergic hepatitis in humans. The study found that isaxonine metabolites covalently bind to hepatocyte plasma membrane proteins, which could be potential targets for immune responses. This binding was influenced by cytochrome P-450 activity .

Muscle Reinnervation in Humans

A clinical study on patients with motor neuropathy, specifically leprous neuritis, showed that isaxonine treatment resulted in improved muscle reinnervation compared to a placebo group. The study used electromyography to assess motor function recovery .

In Vitro Metabolism and Hepatotoxicity

Isaxonine phosphate's metabolism was studied in vitro, revealing the formation of two metabolites, 5-hydroxyisaxonine and 2-aminopyrimidine, and their covalent binding to microsomal proteins. This metabolic process was found to be cytochrome P-450 dependent and could be related to the hepatotoxicity observed in some patients .

Membrane Fluidity and Pharmacological Properties

The impact of isaxonine on phospholipid bilayer order and fluidity was examined. Isaxonine was found to significantly perturb the bilayer, potentially explaining some of its pharmacological effects in vivo .

Peripheral Neuropathy and Nerve Regeneration

Isaxonine's effects on vincristine-induced peripheral neuropathy in humans and nerve regeneration in rats were studied. Although isaxonine did not affect nerve regeneration in rats, it showed some potential in reducing disability scores in patients with neuropathy. However, the drug's hepatotoxicity limited further research .

Peripheral Facial Paralysis

A double-blind study compared isaxonine with a placebo in patients with peripheral facial paralysis. The results indicated that isaxonine treatment led to a significantly better and faster recovery of facial nerve functions .

Diabetic Neuropathies

Isaxonine was evaluated in a double-blind study for its effects on diabetic neuropathies. The drug showed a favorable impact on sensory disorders and was correlated with improvements in electrophysiological measures .

Skeletal Muscle Reinnervation in Rats

An electrophysiological study on rats showed that isaxonine did not significantly increase the rate of axonal regeneration but did enhance axonal sprouting in skeletal muscle reinnervation .

Muscle Fiber Size and Neuromuscular Junction

The influence of isaxonine on the target phenomenon, muscle fiber size, and neuromuscular junction in tenotomized and denervated rat muscles was investigated. The study concluded that isaxonine had no direct effect on muscle fibers with an intact nerve supply or in the early stages after denervation .

科学研究应用

神经再生和功能恢复

异撒克索宁因其刺激周围神经再生和功能恢复的能力而受到研究。研究表明,它能有效加速大鼠的神经再生和功能恢复,并且在麻风性神经病和长春花碱神经病等人类疾病中具有潜在的治疗活性。其确切机制,无论是直接的神经元作用还是生长因子的间接刺激,仍有待完全了解 (Hugelin, 1982).

肌肉再支配

已观察到异撒克索宁会影响人类的肌肉再支配。一项研究测试了它对运动神经病患者肌肉再支配的影响,发现与安慰剂组相比,接受异撒克索宁治疗的组再支配程度更高。这项研究突出了异撒克索宁在临床环境中增强神经肌肉恢复的潜力 (Sébille & Hugelin, 1980).

与磷脂双层的相互作用

发现异撒克索宁会显著影响磷脂双层的顺序和流动性。在不同的浓度下,它可以增强磷脂多双层的组织或破坏其结构,这可能解释了它在体内的一些药理特性 (Berleur 等,1984).

对肌纤维和神经肌肉接头的影响

研究人员已经检验了异撒克索宁对肌纤维和神经肌肉接头的影响,尤其是在疾病或损伤的情况下。例如,在涉及大鼠腱切断和去神经支配的实验中,发现异撒克索宁对神经支配完好的病变肌肉没有直接影响,在完全去神经支配后的早期阶段也没有影响 (Bleecker 等,2004).

在治疗神经系统疾病中的潜力

异撒克索宁在治疗各种神经系统疾病中显示出前景。它已被评估其对糖尿病神经病变的影响,显示出对感觉障碍的有利影响,并与电生理结果的改善相关 (Augustin & Rathery, 1982)。同样,它对周围性面瘫的影响表明,接受异撒克索宁治疗的患者的恢复速度和质量有显着提高 (Dehen, 1982).

属性

IUPAC Name

N-propan-2-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-6(2)10-7-8-4-3-5-9-7/h3-6H,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCYIGBVOHNHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20194975
Record name Isaxonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20194975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4214-72-6
Record name N-(1-Methylethyl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4214-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isaxonine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004214726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isaxonine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760406
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isaxonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20194975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISAXONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/883G6DMT63
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Into the same reactor as used in the previous step were poured 30 g (0.1 mol) of bis (isopropylguanidine) sulphate, 120 ml of water, 75 ml of pure hydrochloric acid solution (s.g. 1.18) and slowly (over 11/2 hours), at room temperature, 44 g (0.2 mol) of 1,1,3,3-tetraethoxy propane. The mixture was then heated to 50°-55° C. under stirring for two hours, then cooled and neutralized by an excess of pure sodium hydroxide solution. The mixture was extracted using 300 ml of diethyl ether. The extracts were washed with a saturated solution of sodium chloride, then dried and the diethyl ether was evacuated off. There was obtained 25 g (yield 91%) of a yellowish oil boiling at 91°-91.5° C. under 11 mm of Hg, the analysis of which showed good correspondence with the formula C7H11N3.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
91%

Synthesis routes and methods II

Procedure details

Ethanol (200 mL), acetone (21 mL, 1.5 eq.), and glacial acetic acid (3.0 mL, 0.28 eq.) were added to the aminopyrimidine solution in the hydrogenation flask. After evacuating and purging, the flask was pressurized with H2 (60 psi). The reductive amination was allowed to proceed overnight. TLC on silica using EtOAc as the eluant gave an Rf=0.41 (streaky) for the isopropylamino-pyrimidine and an Rf=0.11 for the starting aminopyrimidine carbamate. Both TLC and LC/MS confirmed complete reaction with virtually no bis-isopropylaminopyrimidine produced. If necessary, HPLC can be used as an alternative means to monitor progress of the reaction. The crude reaction solution was diluted with EtOAc (1 L) and filtered through a pad of basic alumina (400 mL). The alumina was rinsed with EtOAc (200 mL) and EtOH (200 mL) and the combined organic solutions were concentrated in vacuo. The flask was vented under N2. The viscous oil was redissolved in anhydrous toluene (700 mL) and concentrated. After venting the flask under nitrogen, the product was dried again by azeotropic removal of another 400 mL of toluene. A viscous reddish-brown oil was obtained.
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isaxonine
Reactant of Route 2
Reactant of Route 2
Isaxonine
Reactant of Route 3
Reactant of Route 3
Isaxonine
Reactant of Route 4
Reactant of Route 4
Isaxonine
Reactant of Route 5
Reactant of Route 5
Isaxonine
Reactant of Route 6
Reactant of Route 6
Isaxonine

Q & A

Q1: What is the proposed mechanism of action of Isaxonine?

A1: While the exact mechanism remains unclear, research suggests that Isaxonine may exert its effects by interacting with microtubules, essential components of the cytoskeleton involved in various cellular processes, including axonal growth and transport. Studies have shown that Isaxonine can:

  • Enhance neurite elongation: Isaxonine promotes neurite outgrowth in cultured mouse spinal ganglia [] and rat spinal cord neurons [], suggesting a potential role in nerve regeneration.
  • Counteract Vincristine's inhibitory effects: Isaxonine partially reverses the inhibitory effects of Vincristine, a microtubule-disrupting agent, on neurite elongation in dorsal root ganglia cultures [] and in vivo in rabbits []. This suggests that Isaxonine might protect against Vincristine-induced neuropathy by preserving microtubule integrity.
  • Influence Polymorphonuclear Leucocyte (PMN) migration: Isaxonine partially inhibits the suppressive effect of Colchicine, another microtubule-disrupting agent, on PMN chemotaxis, suggesting a potential role in modulating inflammatory responses [].

Q2: What therapeutic applications were investigated for Isaxonine?

A2: Due to its potential neurotrophic properties, Isaxonine was investigated for its therapeutic potential in various neurological conditions, including:

  • Peripheral neuropathies: Studies explored its use in treating leprous neuropathy [, ], diabetic neuropathy [], alcoholic polyneuritis [], and traumatic or ischemic neuropathies [].
  • Vincristine-induced neuropathy: Research investigated Isaxonine's ability to prevent or mitigate the development of neuropathy associated with Vincristine treatment in cancer patients [, ].
  • Other conditions: Studies also examined its potential in Duchenne muscular dystrophy [] and ulcerous mutilating acropathy [].

Q3: How is Isaxonine metabolized in the body?

A3: Isaxonine is metabolized in the liver by cytochrome P450 enzymes []. This metabolic activation leads to the formation of reactive metabolites that can bind to proteins [, ].

Q4: What is the toxicological concern associated with Isaxonine?

A4: The reactive metabolites generated during Isaxonine metabolism can covalently bind to liver proteins [, ], potentially triggering immune responses and leading to liver damage [, , , , ]. This has been linked to the development of hepatitis in some patients [, , , ].

Q5: Are there factors that influence Isaxonine's toxicity?

A5: Several factors might influence Isaxonine's toxicity, including:

    Q6: What is the molecular formula and weight of Isaxonine?

    A6: Isaxonine (N-isopropyl-amino-2-pyrimidine orthophosphate) has the molecular formula C7H12N3O4P and a molecular weight of 233.16 g/mol [].

    Q7: What spectroscopic data is available for Isaxonine?

    A7: Studies utilizing proton and carbon-13 nuclear magnetic resonance (NMR) and mass spectrometry have been conducted to characterize Isaxonine [, , ]. These techniques provide insights into the molecule's structure, protonation sites, and fragmentation patterns.

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。